Cas no 133100-23-9 (3-(4-chloro-3-nitrophenyl)propanoic acid)

3-(4-Chloro-3-nitrophenyl)propanoic acid is a versatile intermediate in organic synthesis, characterized by its phenylpropanoic acid backbone substituted with chloro and nitro functional groups. The presence of both electron-withdrawing groups enhances its reactivity in nucleophilic aromatic substitution and reduction reactions, making it valuable for constructing complex molecules. Its well-defined structure ensures consistent performance in pharmaceutical and agrochemical applications, particularly in the synthesis of active ingredients and fine chemicals. The compound's stability under standard storage conditions and high purity further contribute to its utility in research and industrial processes. Its compatibility with various reaction conditions underscores its adaptability in multi-step synthetic routes.
3-(4-chloro-3-nitrophenyl)propanoic acid structure
133100-23-9 structure
Product Name:3-(4-chloro-3-nitrophenyl)propanoic acid
CAS No:133100-23-9
MF:C9H8ClNO4
MW:229.617121696472
MDL:MFCD25958068
CID:2107065
PubChem ID:15084111
Update Time:2025-05-20

3-(4-chloro-3-nitrophenyl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-3-nitroBenzenepropanoic acid
    • 3-(4-chloro-3-nitrophenyl)propionic acid
    • 3-(4-chloro-3-nitrophenyl)propanoic acid
    • MDL: MFCD25958068
    • Inchi: 1S/C9H8ClNO4/c10-7-3-1-6(2-4-9(12)13)5-8(7)11(14)15/h1,3,5H,2,4H2,(H,12,13)
    • InChI Key: DCZHPRKSZMGJPB-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1[N+](=O)[O-])CCC(=O)O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 253
  • XLogP3: 2.1
  • Topological Polar Surface Area: 83.1

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Additional information on 3-(4-chloro-3-nitrophenyl)propanoic acid

Comprehensive Overview of 3-(4-Chloro-3-nitrophenyl)propanoic Acid (CAS No. 133100-23-9)

3-(4-Chloro-3-nitrophenyl)propanoic acid (CAS No. 133100-23-9) is a specialized organic compound widely utilized in pharmaceutical and agrochemical research. This nitrophenyl derivative exhibits unique chemical properties, making it a valuable intermediate in synthetic chemistry. The compound's molecular structure, featuring a chloro and nitro substituent on the phenyl ring, contributes to its reactivity and potential applications in drug discovery and material science.

In recent years, the demand for 3-(4-chloro-3-nitrophenyl)propanoic acid has surged due to its role in developing novel small-molecule inhibitors and bioconjugation techniques. Researchers frequently search for "CAS 133100-23-9 solubility" or "synthesis of 3-(4-chloro-3-nitrophenyl)propanoic acid," reflecting its importance in laboratory workflows. The compound's carboxylic acid functionality allows for further derivatization, enabling the creation of esters, amides, and other derivatives with tailored properties.

The compound's relevance extends to green chemistry initiatives, where scientists explore eco-friendly synthesis routes for nitrophenyl-based intermediates. Queries like "biodegradability of 3-(4-chloro-3-nitrophenyl)propanoic acid" highlight growing environmental concerns in chemical research. Analytical techniques such as HPLC purification and NMR characterization are commonly employed to ensure the compound's purity, a critical factor in pharmaceutical applications where impurity profiles directly impact drug safety and efficacy.

From a structural perspective, the electron-withdrawing effects of the nitro group and chloro substituent influence the compound's acidity and reactivity patterns. This characteristic makes 133100-23-9 particularly useful in nucleophilic aromatic substitution reactions, a frequently searched topic among synthetic chemists. The compound's melting point and stability under various conditions are additional parameters of interest to researchers working on process optimization.

In material science applications, 3-(4-chloro-3-nitrophenyl)propanoic acid serves as a building block for functionalized polymers and coordination complexes. The presence of both aromatic and aliphatic components in its structure enables diverse interactions with metal ions and organic substrates. Recent publications have explored its potential in creating photoactive materials, responding to the increasing interest in light-responsive compounds for technological applications.

Quality control aspects of CAS 133100-23-9 remain a priority, with analytical laboratories developing robust chromatographic methods for its quantification. The compound's UV-Vis absorption characteristics facilitate detection and analysis, while its mass spectrometric fragmentation pattern aids in structural confirmation. These analytical features address common search queries regarding "HPLC methods for nitrophenyl compounds" and "MS characterization of aromatic acids."

The future research directions for 3-(4-chloro-3-nitrophenyl)propanoic acid may include exploration of its biological activity profiles and structure-activity relationships. With the pharmaceutical industry's growing focus on targeted therapies, this compound's modular structure offers opportunities for medicinal chemistry optimization. Its potential applications in proteomics research and chemical biology tools continue to generate scientific interest and online search activity.

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